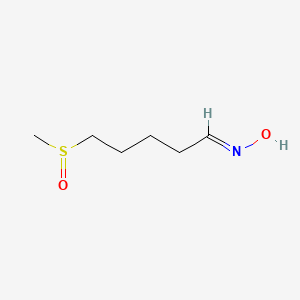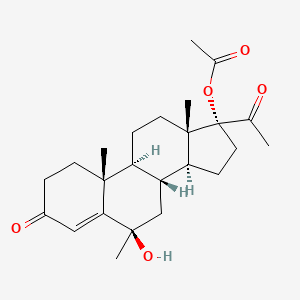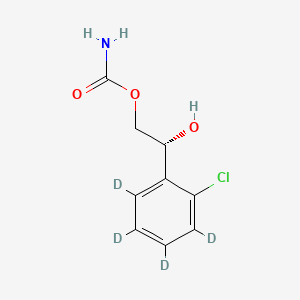
Methazolamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methazolamide is a potent inhibitor of carbonic anhydrase . It is well absorbed from the gastrointestinal tract, with peak plasma concentrations observed 1 to 2 hours after dosing .
Synthesis Analysis
Methazolamide is a carbonic anhydrase inhibitor and is used as a diuretic . It undergoes metabolization in humans, with major transformations including cysteine conjugation, glucuronidation, and N-acetylation . A series of affinity-labeled carbonic anhydrase inhibitors containing sulfonamido photoprobes was designed and synthesized .Molecular Structure Analysis
Methazolamide has a molecular formula of C5H8N4O3S2 and a molecular weight of 236.272 . It is also available as a 2D Mol file .Chemical Reactions Analysis
Methazolamide has a weak and transient diuretic effect, therefore its use results in an increase in urinary volume, with excretion of sodium, potassium, and chloride . A case report has also highlighted a delayed-type hypersensitivity reaction in the form of toxic epidermal necrolysis as a result of methazolamide treatment .Physical and Chemical Properties Analysis
Methazolamide is a small molecule and is used as a diuretic and in the treatment of glaucoma . It has an average weight of 236.26 and a monoisotopic weight of 236.003782482 . It is a white powder .作用機序
Safety and Hazards
Methazolamide is suspected of causing cancer . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection . Side effects can include nausea, vomiting, loss of appetite, diarrhea, numbness or tingling, especially in your arms and legs, drowsiness, confusion, hearing problems, ringing in your ears, increased urination, or altered sense of taste .
特性
CAS番号 |
1795133-31-1 |
|---|---|
分子式 |
C5H8N4O3S2 |
分子量 |
239.282 |
IUPAC名 |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
InChIキー |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
同義語 |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)
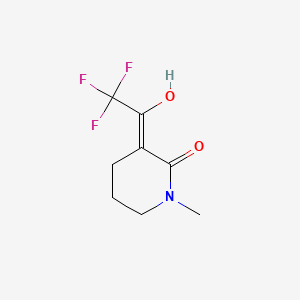
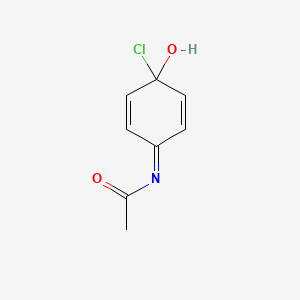
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587617.png)

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
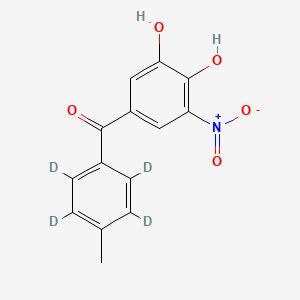
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
